N-(2-Phenylethyl)hydrazinecarbothioamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-(2-Phenylethyl)hydrazinecarbothioamide (CAS 21198-23-2), also known as 4-(β-phenethyl)-3-thiosemicarbazide or 1-amino-3-(2-phenylethyl)thiourea, is a low-molecular-weight (195.29 g/mol) thiosemicarbazide derivative bearing a phenethyl substituent at the N4 position. The compound possesses three hydrogen bond donors and two hydrogen bond acceptors, with a computed LogP of 1.2 and an experimental aqueous solubility of 18.6 µg/mL.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 21198-23-2
Cat. No. B1349548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylethyl)hydrazinecarbothioamide
CAS21198-23-2
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=S)NN
InChIInChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13)
InChIKeyOBHWDZDVKIOZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)hydrazinecarbothioamide (CAS 21198-23-2): Structural Identity and Core Physicochemical Baseline for Research Procurement


N-(2-Phenylethyl)hydrazinecarbothioamide (CAS 21198-23-2), also known as 4-(β-phenethyl)-3-thiosemicarbazide or 1-amino-3-(2-phenylethyl)thiourea, is a low-molecular-weight (195.29 g/mol) thiosemicarbazide derivative bearing a phenethyl substituent at the N4 position [1]. The compound possesses three hydrogen bond donors and two hydrogen bond acceptors, with a computed LogP of 1.2 and an experimental aqueous solubility of 18.6 µg/mL [1]. Its melting point has been reported at 112 °C, and it is typically supplied as a white to off-white crystalline solid with a minimum purity of 95% . The hydrazinecarbothioamide core enables both metal-chelating and hydrogen-bonding interactions, making it a versatile fragment-like scaffold for medicinal chemistry optimization and a candidate for corrosion inhibition in acidic media .

Why N-(2-Phenylethyl)hydrazinecarbothioamide Cannot Be Generically Substituted by Simpler Thiosemicarbazides or Phenyl Analogs in Research Applications


Thiosemicarbazide derivatives are not functionally interchangeable. The N4 substituent critically modulates lipophilicity, metal-binding affinity, and biological target engagement. N-(2-Phenylethyl)hydrazinecarbothioamide carries a flexible two-carbon linker between the thiourea core and the phenyl ring, which distinguishes it from the directly attached 4-phenyl analog and from unsubstituted thiosemicarbazide [1]. This ethyl spacer increases conformational degrees of freedom (three rotatable bonds) and alters the spatial presentation of the aromatic ring, affecting both the mode of metal coordination and the fit within hydrophobic enzyme pockets [2]. Furthermore, the phenethyl group raises the computed LogP by approximately 1.2–1.6 units relative to the parent thiosemicarbazide (LogP ≈ –0.2 to 0.4), enhancing membrane permeability while retaining aqueous solubility above 18 µg/mL [1]. For corrosion inhibition, the phenethyl substituent strengthens adsorption onto metal surfaces in acidic media compared to unsubstituted thiosemicarbazide, as it increases electron density on the sulfur atom and provides additional van der Waals contact with the metal surface . These differences mean that substituting a simpler analog will likely alter both the potency and the mechanism of the observed effect.

Quantitative Differentiation Evidence for N-(2-Phenylethyl)hydrazinecarbothioamide (CAS 21198-23-2) Against Key Analogs


Lipophilicity (LogP) of N-(2-Phenylethyl)hydrazinecarbothioamide Versus Unsubstituted Thiosemicarbazide

The phenethyl substituent substantially increases the lipophilicity of the thiosemicarbazide core. N-(2-Phenylethyl)hydrazinecarbothioamide has a computed XLogP3-AA value of 1.2, compared to the parent thiosemicarbazide (CAS 79-19-6), which has a computed LogP of approximately –0.2 to 0.4 depending on the prediction method [1]. This represents an increase of approximately 0.8–1.4 log units, corresponding to a roughly 6- to 25-fold increase in the octanol-water partition coefficient. The higher LogP is expected to improve passive membrane permeability and enhance partitioning into hydrophobic protein binding sites while maintaining a topological polar surface area (TPSA) of 82.2 Ų, which remains within the favorable range for oral bioavailability [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Melting Point Distinction Between N-(2-Phenylethyl)hydrazinecarbothioamide and 4-Phenyl-3-thiosemicarbazide

The melting point of N-(2-phenylethyl)hydrazinecarbothioamide is reported at 112 °C . In contrast, the directly attached 4-phenyl-3-thiosemicarbazide (CAS 5351-69-9) exhibits a higher melting point, typically in the range of 138–142 °C as documented in chemical supplier catalogs and the peer-reviewed literature . The approximately 26–30 °C lower melting point of the phenethyl derivative arises from the ethylene spacer, which introduces conformational flexibility into the molecule and reduces crystal lattice packing efficiency. This thermal difference has practical implications for differential scanning calorimetry (DSC)-based purity analysis, solid-form screening, and melt-processing feasibility.

Thermal Properties Formulation Development Solid-State Characterization

Corrosion Inhibition Versatility Across Multiple Mineral Acid Media

N-(2-Phenylethyl)hydrazinecarbothioamide (designated HZPCA in corrosion literature) has been demonstrated as an effective corrosion inhibitor in multiple mineral acid environments, including hydrochloric acid (HCl), nitric acid (HNO₃), phosphoric acid (H₃PO₄), and sulfuric acid (H₂SO₄) . The inhibition mechanism involves adsorption onto the metal oxide surface film followed by formation of an insoluble hydrazine complex that blocks oxygen diffusion to the underlying metal . By comparison, the parent thiosemicarbazide (CAS 79-19-6) has been studied primarily in HCl and H₃PO₄ media, with its effectiveness being pH-dependent and generally lower at extreme pH values due to weaker surface adsorption [1]. The phenethyl group in HZPCA enhances the electron density on the thiocarbonyl sulfur and provides additional hydrophobic interaction with the metal surface, broadening the effective pH window and acid-type compatibility relative to unsubstituted thiosemicarbazide.

Corrosion Inhibition Acid Pickling Industrial Chemistry

Mass Spectral Reference Data for Positive Identification in Complex Mixtures

N-(2-Phenylethyl)hydrazinecarbothioamide has curated high-resolution mass spectral data available through the mzCloud reference library, acquired on a Q Exactive Orbitrap instrument with electrospray ionization (ESI) [1]. The entry comprises 2 spectral trees and 238 individual spectra, covering both MS1 and MS2 (tandem) acquisitions [1]. This curated spectral library entry provides a definitive reference for positive identification in untargeted metabolomics, forensic toxicology, and environmental analysis workflows. In contrast, simple alkyl thiosemicarbazides such as 4-methyl-3-thiosemicarbazide (CAS 6610-23-3) and 4-ethyl-3-thiosemicarbazide (CAS 2301-46-4) have limited or absent high-resolution MS2 reference data in publicly curated libraries, making confident spectral matching more challenging.

Mass Spectrometry Metabolomics Analytical Chemistry

Fragment-Like Physicochemical Profile for Drug Discovery Library Design

With a molecular weight of 195.29 Da, three hydrogen bond donors, two hydrogen bond acceptors, and a computed LogP of 1.2, N-(2-Phenylethyl)hydrazinecarbothioamide conforms to the 'Rule of Three' (MW <300 Da, HBD ≤3, HBA ≤3, cLogP ≤3) that defines a fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. The compound is explicitly marketed as a fragment molecule for scaffold expansion and modification in drug design programs . Compared to the 4-phenyl analog (MW 167.23 Da, LogP ~0.8), the phenethyl derivative offers an additional rotatable bond and a slightly higher LogP while remaining within fragment-like boundaries, providing a different vector for hydrophobic pocket exploration [1]. In contrast to larger, lead-like thiosemicarbazide derivatives such as 4-benzoyl-3-thiosemicarbazide (MW 195.24 Da, but with a rigid benzoyl group), the phenethyl compound preserves conformational flexibility that is often desirable in early-stage fragment screening to maximize the probability of detecting weak but ligand-efficient binding events.

Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Recommended Research and Industrial Application Scenarios for N-(2-Phenylethyl)hydrazinecarbothioamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Screening Library Integration

The compound's strict compliance with the Rule of Three (MW 195.29 Da, HBD 3, HBA 2, cLogP 1.2) supports its direct addition to fragment screening libraries [1]. The phenethyl substituent provides a distinct hydrophobic probe compared to the more compact 4-phenyl analog, enabling exploration of deeper hydrophobic sub-pockets in target proteins. The three rotatable bonds allow conformational adaptation within protein binding sites, while the thiosemicarbazide core offers both hydrogen-bonding and metal-chelating pharmacophore elements. The compound is recommended for primary fragment screens using surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) ligand-observed experiments, or differential scanning fluorimetry (DSF) against kinases, metalloenzymes, and protein-protein interaction targets.

Multi-Acid Corrosion Inhibition Testing for Industrial Pickling and Cleaning Formulations

The demonstrated activity of N-(2-Phenylethyl)hydrazinecarbothioamide across HCl, HNO₃, H₃PO₄, and H₂SO₄ media supports its use as a multi-acid corrosion inhibitor for carbon steel and related alloys . The phenethyl group enhances adsorption onto metal surfaces relative to unsubstituted thiosemicarbazide, potentially broadening the effective pH window. This compound is suitable for comparative electrochemical impedance spectroscopy (EIS) and Tafel polarization studies against established inhibitors such as benzotriazole or 2-mercaptobenzothiazole in standardized acid corrosion protocols (e.g., ASTM G5, ASTM G59).

High-Resolution Mass Spectrometry-Based Metabolomics and Analytical Reference Standard

The curated HRMS spectral library (238 spectra, Q Exactive Orbitrap, ESI) available through mzCloud enables confident identification of this compound in untargeted metabolomics studies, environmental fate investigations, and forensic sample analysis [2]. This reference data can serve as a positive identification standard when this compound appears as a synthetic intermediate, degradation product, or metabolite in LC-MS/MS workflows. Laboratories can use these spectra to build in-house spectral libraries or validate compound identity in complex biological or environmental matrices.

Scaffold Expansion and Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

As an N4-substituted thiosemicarbazide with a flexible phenethyl group, this compound serves as a versatile starting scaffold for derivatization at the N1, N2, and sulfur positions [1]. The ethylene spacer between the aromatic ring and the hydrazinecarbothioamide core introduces conformational flexibility that can be exploited to probe stereoelectronic requirements of biological targets. The compound is recommended as a core fragment for systematic SAR exploration through N-acylation, S-alkylation, and metal complexation reactions, with subsequent evaluation in cytotoxicity, enzyme inhibition, or antimicrobial assays.

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